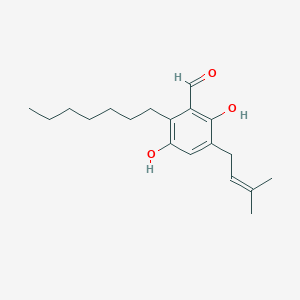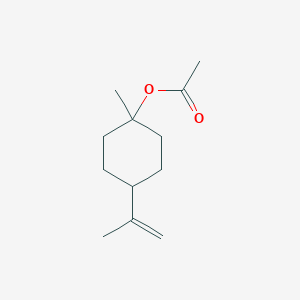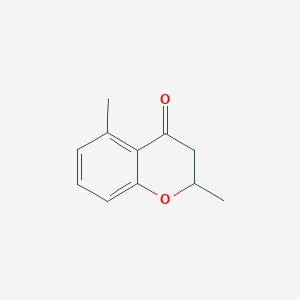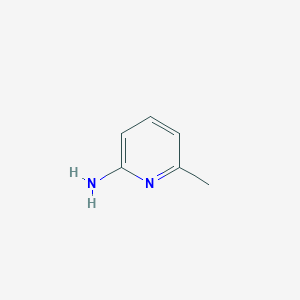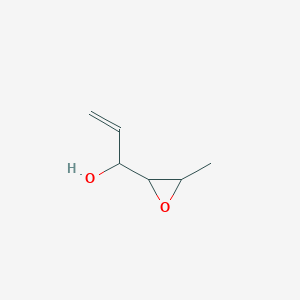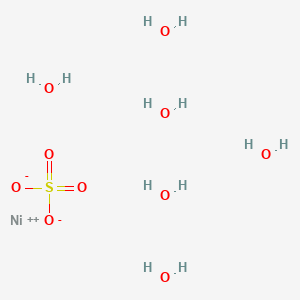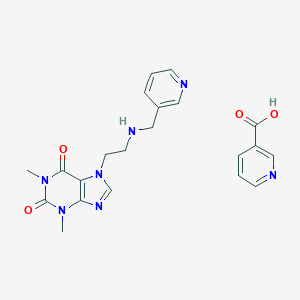
3-Phenylquinoxaline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylquinoxaline 1-oxide (PQ) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PQ is a derivative of quinoxaline and is widely used as a fluorescent probe for studying biological systems.
Wirkmechanismus
The mechanism of action of 3-Phenylquinoxaline 1-oxide is based on its ability to act as a fluorescent probe. When 3-Phenylquinoxaline 1-oxide is excited by light of a specific wavelength, it emits light at a different wavelength. The intensity of the emitted light is proportional to the concentration of 3-Phenylquinoxaline 1-oxide. This property of 3-Phenylquinoxaline 1-oxide has been used to monitor changes in the concentration of biomolecules in biological systems.
Biochemische Und Physiologische Effekte
3-Phenylquinoxaline 1-oxide has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. However, it is important to note that 3-Phenylquinoxaline 1-oxide can interact with biomolecules and alter their function. Therefore, it is important to use 3-Phenylquinoxaline 1-oxide in appropriate concentrations and to carry out appropriate controls to ensure that the observed effects are due to 3-Phenylquinoxaline 1-oxide and not other factors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Phenylquinoxaline 1-oxide is its ability to act as a fluorescent probe. This property of 3-Phenylquinoxaline 1-oxide has been used to study a wide range of biological systems. Another advantage of 3-Phenylquinoxaline 1-oxide is its low toxicity profile, which makes it suitable for use in scientific research. However, one of the limitations of 3-Phenylquinoxaline 1-oxide is its limited solubility in aqueous solutions. This can make it difficult to work with 3-Phenylquinoxaline 1-oxide in some experimental systems.
Zukünftige Richtungen
There are several future directions for research on 3-Phenylquinoxaline 1-oxide. One area of research is the development of new synthetic methods for 3-Phenylquinoxaline 1-oxide that can improve its purity and solubility. Another area of research is the development of new applications for 3-Phenylquinoxaline 1-oxide in scientific research. For example, 3-Phenylquinoxaline 1-oxide could be used to study the interactions of drugs with proteins in more detail. Additionally, 3-Phenylquinoxaline 1-oxide could be used to study the structure and function of biomolecules in more detail. Finally, 3-Phenylquinoxaline 1-oxide could be used to develop new diagnostic tools for detecting diseases.
Synthesemethoden
3-Phenylquinoxaline 1-oxide can be synthesized by the condensation of 2-aminobenzophenone with glyoxylic acid. The reaction is carried out in the presence of a catalyst such as acetic anhydride or acetic acid. The resulting product is then oxidized to form 3-Phenylquinoxaline 1-oxide. The purity of 3-Phenylquinoxaline 1-oxide can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-Phenylquinoxaline 1-oxide is widely used as a fluorescent probe for studying biological systems. It can be used to study the binding of proteins, nucleic acids, and other biomolecules. 3-Phenylquinoxaline 1-oxide has also been used to study the interaction of drugs with proteins and to monitor the activity of enzymes. 3-Phenylquinoxaline 1-oxide has been shown to be a useful tool for studying the structure and function of biological systems.
Eigenschaften
CAS-Nummer |
10129-97-2 |
|---|---|
Produktname |
3-Phenylquinoxaline 1-oxide |
Molekularformel |
C14H10N2O |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
1-oxido-3-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C14H10N2O/c17-16-10-13(11-6-2-1-3-7-11)15-12-8-4-5-9-14(12)16/h1-10H |
InChI-Schlüssel |
RPWCQJDGKGFSIW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



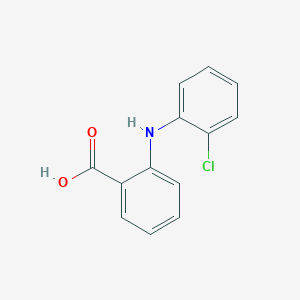
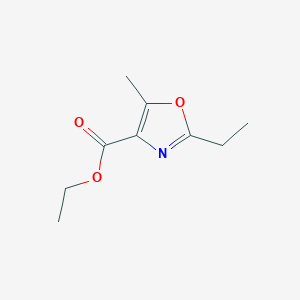
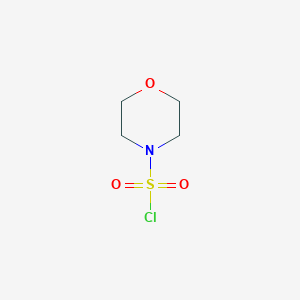
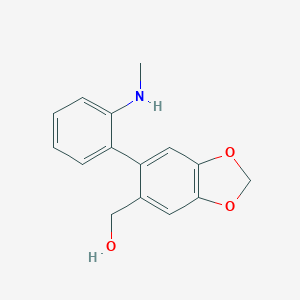
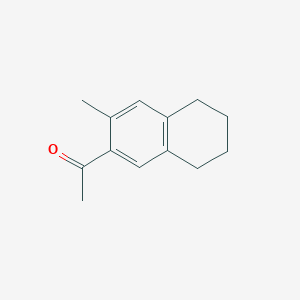
![[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine](/img/structure/B158434.png)
